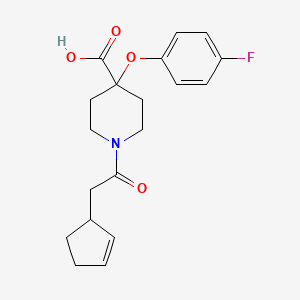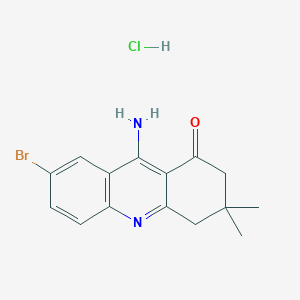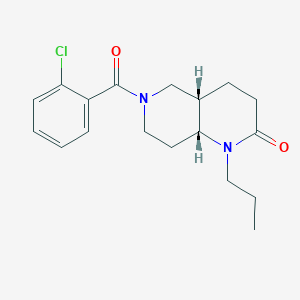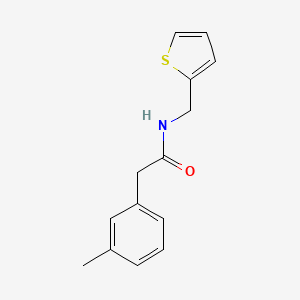
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on GABA levels in the brain, this compound has been shown to increase the expression of certain genes involved in GABA synthesis and transport. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid for lab experiments is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. Additionally, this compound has been shown to have a relatively low toxicity profile in animal models, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is the potential use of this compound in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new and more effective inhibitors of GABA transaminase, which could lead to the discovery of even more potent and selective compounds than this compound.
Synthesis Methods
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentenone with 4-fluorophenol, followed by the formation of a piperidine ring through a Mannich reaction. The resulting compound is then subjected to a series of chemical transformations to yield the final product.
Scientific Research Applications
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c20-15-5-7-16(8-6-15)25-19(18(23)24)9-11-21(12-10-19)17(22)13-14-3-1-2-4-14/h1,3,5-8,14H,2,4,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLDNZDWXQDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)


![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)


![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)